Eurycolactone E

Description

Contextualization within Natural Products Chemistry Research

Natural products chemistry is a field dedicated to the discovery, isolation, structure elucidation, and study of chemical compounds derived from natural sources. These compounds are of significant interest due to their structural diversity and their potential as scaffolds for the development of new therapeutic agents. The study of rare or novel compounds, such as Eurycolactone E, is a key aspect of this research, as they may possess unique biological activities. However, the focus of research often gravitates towards more abundant or more biologically active compounds, which may explain the limited information available on this compound.

Significance of Quassinoids in Chemical Biology and Drug Discovery Research

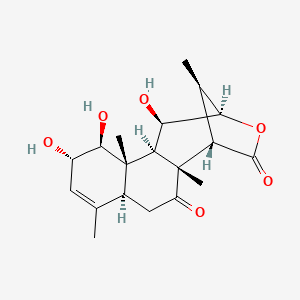

This compound belongs to the quassinoid class of compounds, which are highly oxygenated triterpenoids known for their bitter taste. Quassinoids have garnered considerable attention in the fields of chemical biology and drug discovery due to their wide range of potent biological activities. scialert.net Research has demonstrated that various quassinoids exhibit significant anti-proliferative, anti-malarial, anti-inflammatory, and insecticidal properties. This has led to extensive efforts to isolate and characterize new quassinoids and to evaluate their therapeutic potential. The interest in this class of compounds underscores the importance of investigating even the less-studied members like this compound, as they too may hold valuable biological properties.

Overview of Eurycoma longifolia as a Source for Bioactive Compounds

Eurycoma longifolia Jack, a member of the Simaroubaceae family, is a well-known medicinal plant in Southeast Asia, where it is commonly referred to as 'Tongkat Ali'. researchgate.netnih.gov The roots of this plant are particularly rich in a diverse array of bioactive compounds, with quassinoids being the most prominent. nih.gov Phytochemical investigations of Eurycoma longifolia have led to the isolation and identification of numerous compounds, including various eurycolactones, eurycomanone (B114608), and eurycomanol. nih.govscialert.net The plant is traditionally used for a variety of ailments, and its extracts are commercially available in many dietary supplements. The rich phytochemical profile of Eurycoma longifolia makes it a valuable source for natural product research and the discovery of new bioactive molecules. The isolation of Eurycolactone D, E, and F from the root of this plant has been reported in the scientific literature, highlighting its role as the natural source of this compound. scialert.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O6 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1S,2R,5S,8S,9S,10S,11R,12R,13R,16R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione |

InChI |

InChI=1S/C19H26O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-10,12-16,20,22-23H,6H2,1-4H3/t8-,9+,10+,12-,13+,14-,15-,16-,18+,19+/m1/s1 |

InChI Key |

PFEUJUXMHXWDQS-MHSWQEBQSA-N |

SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(C4O)O)C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=C[C@@H]([C@H]4O)O)C)C)O |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(C4O)O)C)C)O |

Synonyms |

eurycolactone E |

Origin of Product |

United States |

Isolation and Purification Methodologies

Plant Material Sourcing and Preparation for Research

Eurycoma longifolia roots are the primary source for Eurycolactone E nih.govvnu.edu.vnmdpi.comwatereurope.euresearchgate.netnih.govresearchgate.netanalis.com.myresearchgate.netresearchgate.net. The plant is indigenous to Southeast Asian countries, including Malaysia, Indonesia, and Vietnam nih.govvnu.edu.vn. For research purposes, the roots are typically harvested, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction analis.com.my. The quality and source of the plant material can influence the yield and profile of extracted compounds.

Extraction Techniques and Optimization for this compound

Extraction aims to solubilize and recover this compound and other target compounds from the plant matrix. Both conventional and advanced methods are employed, often with optimization to maximize yield and purity.

Conventional Extraction Methodologies

Conventional methods like maceration, decoction, and Soxhlet extraction are widely used for Eurycoma longifolia.

Solvent Selection: Methanol (B129727), ethanol (B145695), and water are common solvents used for extracting compounds from E. longifolia roots. Methanol generally yields the highest extract percentages, ranging from 1.2% to 15.0% of the sample weight, followed by ethanol (1.8-5.3%) and water (2.4-4.0%) analis.com.my. Petroleum ether is often used as a preliminary step for defatting the plant material, removing non-polar lipids and waxes analis.com.my.

Soxhlet Extraction: This method involves continuous extraction with a solvent, allowing for efficient recovery of compounds. However, it can be time-consuming and requires significant solvent volumes compared to some advanced techniques rsc.organalis.com.mynih.govepa.gov.

Maceration and Reflux Extraction: These techniques involve soaking the plant material in a solvent (maceration) or heating it with a solvent under reflux (reflux extraction) for a specified period rsc.organalis.com.myiium.edu.myresearchgate.netresearchgate.net.

Following these initial extractions, the crude extract is often subjected to fractionation.

Table 1: Extraction Yields of Eurycoma longifolia Roots Using Different Solvents

| Solvent | Extraction Yield (%) | Reference |

| Methanol | 1.2 – 15.0 | analis.com.my |

| Ethanol | 1.8 – 5.3 | analis.com.my |

| Water | 2.4 – 4.0 | analis.com.my |

Advanced Extraction Technologies

Advanced techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, allowing for rapid and efficient extraction. For instance, eurycomanone (B114608), a major quassinoid, has been extracted from E. longifolia roots using water as a solvent under optimized conditions of 106°C, 870 psi, and 30 minutes static time analis.com.myresearchgate.net. PLE significantly reduces extraction time and solvent usage compared to Soxhlet extraction nih.govanalis.com.myencyclopedia.pub.

Subcritical Water Extraction (SWE): This "green" technology employs water as a solvent at temperatures between 100-374°C and pressures sufficient to maintain water in its liquid state watereurope.eunih.gov. SWE can enhance the extraction of phenolic compounds and improve yields, while minimizing the use of organic solvents watereurope.eunih.gov.

Ultrasound-Assisted and Enzymatic-Mediated Extraction: These methods are also explored to improve extraction efficiency and reduce processing time rsc.org.

Fractionation and Chromatographic Separation Approaches

After initial extraction, the crude extracts are complex mixtures. Fractionation and chromatography are essential for isolating specific compounds like this compound.

Liquid-Liquid Partitioning Strategies

Liquid-liquid partitioning is a common preliminary step to fractionate the crude extract based on polarity. This typically involves partitioning the extract between immiscible solvents.

Solvent Systems: Crude extracts are often partitioned using solvent systems of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate (B1210297), and n-butanol, with water researchgate.netanalis.com.myump.edu.my. For example, partitioning the methanolic root extract with n-hexane, diethyl ether, ethyl acetate, and n-butanol yields distinct fractions researchgate.net. The diethyl ether and ethyl acetate fractions are frequently found to be enriched in quassinoids, including this compound, and are thus selected for further chromatographic analysis researchgate.net.

Terpenoid-rich Fractions: Chloroform has been identified as a suitable solvent for isolating terpenoid-rich fractions from E. longifolia crude extracts, showing the highest total terpenoid content researchgate.netatlantis-press.com.

Column Chromatography Techniques

A variety of column chromatography techniques are employed to purify this compound from the fractionated extracts.

Silica (B1680970) Gel Column Chromatography (CC): This is a widely used technique where silica gel serves as the polar stationary phase miamioh.edukhanacademy.orguvic.cascitechnol.com. Mobile phases, such as gradients of dichloromethane (B109758)/methanol researchgate.netresearchgate.net or ethyl acetate/methanol/water researchgate.net, are used to elute compounds based on their differential adsorption to the silica.

Sephadex LH-20 Column Chromatography: This gel filtration medium is effective for further purification of E. longifolia compounds. Solvents like methanol researchgate.netnih.gov or mixtures of dichloromethane and acetone (B3395972) researchgate.netnih.gov are commonly used as eluents.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, typically using C18 columns bioline.org.brphcog.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net, is a powerful technique for separating and quantifying specific compounds like eurycomanone bioline.org.brphcog.comresearchgate.net. Mobile phases often consist of acetonitrile (B52724) and water, sometimes with formic acid bioline.org.brresearchgate.net.

High-Speed Counter-Current Chromatography (HSCCC): This technique is utilized for isolating compounds such as polyacetylenes from E. longifolia roots, employing multi-phase solvent systems like hexane-ethyl acetate-methanol-water researchgate.netresearchgate.netsbq.org.br.

Online SPE-LC: This hyphenated technique is used for obtaining chromatographic fingerprints and analyzing E. longifolia extracts analis.com.myphcog.com.

The isolation of this compound often involves a combination of these chromatographic methods, guided by bioactivity assays (bioguided isolation) to identify fractions or compounds exhibiting specific properties, such as NF-κB inhibition researchgate.net.

Table 2: Common Chromatographic Techniques for Eurycoma longifolia Compounds

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase / Eluent | Application/Notes | Reference |

| Column Chromatography (CC) | Silica Gel | Dichloromethane/Methanol gradients; EtOAc/MeOH/H₂O | General purification; separation of quassinoids and other polar compounds. | researchgate.netresearchgate.netmiamioh.eduuvic.cascitechnol.com |

| Sephadex LH-20 CC | Sephadex LH-20 | Methanol; Dichloromethane/Acetone | Further purification of fractions; separation of various secondary metabolites. | researchgate.netnih.gov |

| RP-HPLC | C18 column | Acetonitrile/Water (with/without formic acid) | Separation and quantification of specific compounds (e.g., eurycomanone). | bioline.org.brphcog.comresearchgate.net |

| HSCCC | N/A (liquid phases) | Hexane-EtOAc-MeOH-Water systems | Isolation of polyacetylenes and other complex natural products. | researchgate.netresearchgate.netsbq.org.br |

| Online SPE-LC | PSDVB/C18 columns | Various gradient systems | Chromatographic fingerprinting; analysis of extracts. | analis.com.myphcog.com |

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a pivotal technique employed in the isolation and purification of bioactive compounds from complex plant matrices, including those derived from Eurycoma longifolia. This method is instrumental in separating, identifying, and purifying specific chemical entities such as this compound, a quassinoid known to be present in Eurycoma longifolia ump.edu.myacs.org. HPLC utilizes a column packed with a stationary phase to separate compounds based on their differential interactions with the mobile phase. For the purification of compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase ump.edu.mytandfonline.combioline.org.br.

Research into the purification of compounds from Eurycoma longifolia has established various HPLC methodologies. For instance, Park et al. (2014) employed HPLC with a C18 column and a mobile phase consisting of 0.02% trifluoroacetic acid (TFA) in methanol to isolate compounds including this compound ump.edu.my. Similarly, Tran et al. (2014) reported the use of HPLC with acetonitrile (MeCN) for the isolation of this compound and other constituents from the plant ump.edu.my. While many studies focus on the purification and quantification of eurycomanone, the methodologies developed often provide a framework applicable to other quassinoids, including this compound, due to their similar chemical properties bioline.org.brnih.gov. These methods typically involve mobile phases composed of acetonitrile and water, sometimes with acidic modifiers like formic acid or TFA, and detection at wavelengths around 254 nm tandfonline.combioline.org.br.

The detailed research findings highlight the effectiveness of HPLC in achieving high purity levels for isolated compounds. By optimizing parameters such as column type, mobile phase composition, flow rate, and detection wavelength, researchers can efficiently separate this compound from other co-occurring metabolites present in Eurycoma longifolia extracts. This precision is crucial for subsequent structural elucidation and for obtaining pure samples for further biological activity studies.

HPLC Methodologies for Eurycoma longifolia Quassinoid Purification

Structural Elucidation and Characterization Research

Spectroscopic Analysis Methodologies for Eurycolactone E

Spectroscopic techniques are indispensable tools for deciphering the intricate structures of complex organic molecules. For this compound, these methods have been pivotal in identifying its functional groups, connectivity, and stereochemical relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the atomic framework of this compound.

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra reveal the number, type, and connectivity of hydrogen atoms, providing characteristic chemical shifts and coupling patterns. Carbon-13 (¹³C) NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), help identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons) and their chemical environments ump.edu.myunmul.ac.id. For this compound, ¹H and ¹³C NMR data have been extensively used to propose its molecular structure ump.edu.mybenthamopen.com.

2D NMR Techniques: To establish the precise connectivity and spatial relationships between atoms, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, mapping out adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly bonded to carbons, establishing ¹H-¹³C one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial technique reveals longer-range correlations (typically two or three bonds) between protons and carbons, which are essential for piecing together the molecular skeleton and confirming the placement of functional groups in complex molecules like this compound ump.edu.myunmul.ac.idresearchgate.net.

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of ions, helping to determine the molecular weight and fragmentation patterns, which can offer clues about the structure lcms.czalgimed.com.

High-Resolution Mass Spectrometry (HRMS): HRMS offers significantly higher accuracy in mass measurements, allowing for the determination of the exact molecular formula of this compound. This is achieved by measuring the mass-to-charge ratio with very high precision, distinguishing between compounds with similar nominal masses but different elemental compositions nih.govmsesupplies.comnih.gov. For this compound, HRMS has been used to confirm its molecular formula, C₁₉H₂₆O₆, with a calculated exact mass of 350.1729 Da nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and C-O stretching vibrations would be expected in the IR spectrum of this compound, contributing to its structural characterization unmul.ac.id.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons or non-bonding electrons. Molecules with conjugated π systems or carbonyl groups often exhibit absorption in the UV-Vis range libretexts.orgmasterorganicchemistry.comlibretexts.org. While this compound's specific UV-Vis absorption maxima are not detailed in the provided snippets, this technique can provide insights into the presence of chromophores within its structure.

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds rsc.orgresearchgate.netencyclopedia.pubchem-soc.simit.edu.

Principle: By diffracting X-rays off a single crystal, detailed information about the precise spatial arrangement of atoms, bond lengths, and bond angles can be obtained. The analysis of Bijvoet pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals, exploiting anomalous scattering, allows for the determination of absolute configuration researchgate.netencyclopedia.pubmit.edu.

Application to this compound: While this compound's structure was initially elucidated using NMR methods, its absolute configuration remained unclear rsc.org. However, advancements in co-crystallization techniques, using agents like Ag₃Pz₃, have enabled the determination of absolute configurations for previously challenging compounds. Researchers have successfully used such methods to confirm the structure and determine the absolute configuration of this compound for the first time, overcoming the limitations of relying solely on NMR data for stereochemical assignments rsc.org. This highlights the power of X-ray crystallography in providing definitive stereochemical information.

Advanced Analytical Techniques for Quassinoid Profiling

Beyond the elucidation of a single compound, advanced techniques are vital for analyzing complex mixtures and identifying multiple quassinoids within plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of compounds in complex biological matrices.

Profiling: LC-MS/MS allows for the profiling of numerous quassinoids present in Eurycoma longifolia extracts. By coupling liquid chromatography for separation with tandem mass spectrometry for detection and structural confirmation, researchers can identify and characterize a range of related compounds simultaneously scispace.comresearchgate.netnih.gov.

Identification and Quantification: The technique separates compounds based on their polarity and then analyzes them by mass spectrometry. MS/MS provides fragmentation data that aids in the identification of known compounds and can be used for the targeted quantification of specific quassinoids, including this compound, within complex mixtures researchgate.netnih.govresearchgate.net. Studies have utilized LC-MS/MS to identify various quassinoids, including Eurycolactone C and this compound, in Eurycoma longifolia scispace.combiorxiv.org.

Compound Name List

this compound

Eurycomanol

13,21-dihydroeurycomanone (B3181808)

Eurycomanol-2-O-β-D-glycopyranoside

Longilactone

Eurycolactone A

Eurycolactone B

Eurycolactone C

Eurycolactone D

Eurycolactone F

Longifolactones G–P

Chaparrolide

15β-hydroxyklaineanone

14,15β-dihydroxyklaineanone

Eurycomalide C

9-hydroxycanthin-6-one (B1245731)

9-methoxycanthin-6-one (B140682)

Canthin-6-one 9-O-β-D-glucoside

Eeurylene

Isoaloeresin D

Laurycolactone A

Laurycolactone B

β-carboline

13α(21)-epoxyeurycomanone

7α-hydroxyeurycomalactone

Eurycomalide A

13β,21-dihydroxyeurycomanone

13β,21-dihydroxyeurycomanol

13α(21)-epoxyeurycomanol

13β,21-dihydroeurycomanol 2-O-β-D-glucopyranoside

Δ¹,⁴(¹⁸),¹³β,21-dihydroxyeurycomanol

Eurycomaoside

3,4ɛ-dihydroeurycomanone

Eurylene

Canthin-6-one-3N-oxide

7-Methoxy-beta-carboline-1-propionic acid

Pasakbumin B

Hydroxyklaineanone

Biphenyl-neolignan

Quassin

Niloticin

Eurylene

Laurycolactone

Eurycolactone B

Eurycomalide A

Eurylactone

Longilactone

Eurycomalactone

Pasakbumin B

Hydroxyklaineanone

Biphenyl-neolignan

Quassin

Niloticin

Biosynthesis and Production Research

Elucidation of Biosynthetic Pathways of Eurycolactone E and Related Quassinoids

The biosynthesis of quassinoids is intricate, involving a series of enzymatic transformations that modify triterpenoid (B12794562) skeletons into their characteristic complex structures.

Precursor Identification and Enzymatic Transformations

Quassinoids are derived from triterpenoids, which originate from the mevalonate (B85504) pathway numberanalytics.comuef.firesearchgate.netresearchgate.netbiorxiv.org. The initial steps in quassinoid biosynthesis involve the conversion of 2,3-oxidosqualene (B107256) into a protolimonoid intermediate. Recent studies have identified the first three committed steps in the biosynthesis of quassinoids in Ailanthus altissima. These steps are catalyzed by an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17), which together produce the protolimonoid melianol (B1676181) nih.govfrontiersin.orgnih.gov. Melianol serves as a shared intermediate in the biosynthesis of both limonoids and quassinoids researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. Following the formation of melianol, further oxidative cleavage and side-chain modifications are presumed to occur, leading to the diverse structures of quassinoids, including this compound, although the specific enzymes responsible for these downstream transformations remain an active area of research numberanalytics.comnumberanalytics.com.

Genetic Regulation of Quassinoid Biosynthesis

The production of quassinoids is subject to regulation at various levels, including the transcriptional control of genes encoding the enzymes involved in the biosynthetic pathway numberanalytics.com. Environmental factors can also significantly influence the accumulation of these secondary metabolites within the plant numberanalytics.com. Research has identified specific genes in Ailanthus altissima, such as the oxidosqualene cyclase AaOSC2 (identified as a tirucalla-7,24-dien-3β-ol synthase) and the cytochrome P450s AaCYP71CD4 and AaCYP71BQ17, that are critical for the initial stages of quassinoid biosynthesis frontiersin.org. These studies suggest a precise enzymatic sequence for these transformations frontiersin.org. The conservation of these early biosynthetic genes between limonoid and quassinoid pathways points to a shared evolutionary origin for these compound classes researchgate.netfrontiersin.orgnih.gov.

Biotechnological Approaches for Enhanced Production in Plant Cell Cultures

Given the challenges in isolating sufficient quantities of this compound from natural sources, biotechnological methods offer promising avenues for enhanced production.

Adventitious Root Culture Systems and Bioreactor Optimization

Adventitious root cultures have emerged as a powerful tool for the large-scale, consistent production of secondary metabolites from medicinal plants, including Eurycoma longifolia nih.govacs.orgkspbtjpb.orgkspbtjpb.orgmdpi.comnih.govsemanticscholar.orgmdpi.comresearchgate.net. These in vitro systems offer greater stability and efficiency compared to traditional cultivation methods nih.govacs.org. Optimization of bioreactor conditions, such as temperature, pH, oxygen levels, and nutrient composition, is vital for maximizing both biomass yield and secondary metabolite accumulation nih.govacs.org.

Studies focusing on Eurycoma longifolia adventitious roots in balloon-type bubble bioreactors (BTBB) have explored the impact of various plant growth regulators (auxins like IBA and NAA) and nutrient ratios. Optimal conditions identified include specific auxin concentrations and a particular ammonium (B1175870) to nitrate (B79036) (NH4+:NO3-) ratio, which significantly enhance biomass and the production of phenolic and flavonoid compounds nih.govacs.orgnih.gov. For example, a ratio of 15:30 (NH4+:NO3-) was found to be optimal for biomass yield, while also promoting high levels of phenolics and flavonoids nih.govacs.orgnih.gov.

Data Table 1: Optimization of NH4+:NO3- Ratio for Secondary Metabolite Production in E. longifolia Adventitious Roots

| NH4+:NO3- Ratio | Biomass Yield (g L⁻¹) | Phenolic Production (mg L⁻¹) | Flavonoid Production (mg L⁻¹) | Reference |

| 15:30 | 50.22 (fresh weight) | 38.59 | 11.27 | nih.govacs.orgnih.gov |

| 30:15 | Not specified | Not specified | Not specified | nih.gov |

Hairy root cultures, induced by Agrobacterium rhizogenes transformation, are also recognized for their genetic and biosynthetic stability, offering another efficient route for secondary metabolite production kspbtjpb.orgsemanticscholar.orgmdpi.comnih.gov.

Elicitation Strategies for Secondary Metabolite Accumulation

Elicitation involves the application of biotic or abiotic agents to stimulate plant defense responses, thereby enhancing the biosynthesis and accumulation of secondary metabolites nih.govkspbtjpb.orgkspbtjpb.orgmdpi.comnih.govresearchgate.net. Common elicitors include methyl jasmonate (MJ), salicylic (B10762653) acid (SA), yeast extracts, and chitosan (B1678972) kspbtjpb.orgkspbtjpb.orgmdpi.comnih.govresearchgate.net. These strategies are particularly effective in hairy root and cell suspension cultures nih.govresearchgate.net. The success of elicitation depends on optimizing the type, concentration, duration of exposure, and treatment schedule of the elicitor nih.govresearchgate.net. Synergistic effects can be achieved through the combined application of different elicitors or by integrating elicitation with precursor feeding nih.gov. While specific elicitation protocols for this compound are not extensively detailed, studies on E. longifolia have shown that elicitors like methyl jasmonate and salicylic acid can boost the production of other quassinoids, such as eurycomanone (B114608), in cell suspension cultures acs.org.

Metabolic Engineering Strategies for this compound Biosynthesis

Metabolic engineering offers advanced strategies to enhance the production of target compounds by manipulating cellular metabolic pathways mdpi.comscitechnol.com. This can involve the overexpression of genes encoding key enzymes in the desired biosynthetic pathway or the downregulation of competing pathways scitechnol.commdpi.com. For instance, in vitamin E biosynthesis, strategies focus on enhancing precursor pathways or overexpressing rate-limiting enzymes mdpi.comfrontiersin.orgunifr.ch.

The identification of early quassinoid biosynthetic genes, such as OSC and P450s, in Ailanthus altissima provides a foundational understanding that can be leveraged for future metabolic engineering efforts aimed at this compound production frontiersin.org. Reconstituting these identified biochemical pathways in model plant systems, such as Nicotiana benthamiana, is a recognized method for discovering genes and enabling subsequent biotechnological applications researchgate.net. Future metabolic engineering of this compound biosynthesis would likely involve identifying and manipulating genes responsible for the later stages of the pathway, potentially leading to engineered plant cell lines or microbial systems capable of high-yield production.

Data Table 2: Key Enzymes and Genes in Early Quassinoid Biosynthesis

| Enzyme/Gene Class | Specific Enzyme/Gene Identified | Function | Plant Source | Reference |

| Oxidosqualene Cyclase (OSC) | AaOSC2 | Tirucalla-7,24-dien-3β-ol synthase; catalyzes the first committed step in quassinoid/limonoid biosynthesis | Ailanthus altissima | frontiersin.org |

| Cytochrome P450 Monooxygenase | AaCYP71CD4 | Involved in the transformation of precursors towards melianol | Ailanthus altissima | frontiersin.org |

| Cytochrome P450 Monooxygenase | AaCYP71BQ17 | Involved in the transformation of precursors towards melianol | Ailanthus altissima | frontiersin.org |

Compound List:

this compound

Quassinoids

Triterpenoids

Melianol

Limonoids

Eurycomanone

Eurycomanol

Pasakbumin-B

Hydroxyklaineanone

Eurycomalide A

Eurycomalide B

Eurycomalide C

Eurylactone A

Eurylactone B

Eurylactone C

Eurylactone E

Eurylactone F

Eurylactone G

Longilactone

6α-Hydroxythis compound

Δ4,5,14-Hydroxyglaucarubol

13β-Methyl-21-dihydroeurycomanone

13β,21-Dihydroxyeurycomanone

Canthin-6-one alkaloids

9-methoxycanthin-6-one (B140682)

Flavonoids

Phenolics

Biological Activity and Mechanistic Studies

In Vitro Biological Activity Investigations

Anti-proliferative and Cytotoxic Activity Studies in Cell Lines

While the cytotoxic potential of Eurycoma longifolia extracts and its major quassinoids is well-documented, research focusing specifically on Eurycolactone E is limited. Some evidence suggests that this compound, in combination with Eurycolactone F, exhibits cytotoxicity against the human fibrosarcoma (HT1080) cell line. nih.gov However, detailed studies quantifying the specific IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the current literature.

For context, studies on structurally similar C19 quassinoids, such as eurycomalactone (B1215533), have demonstrated potent cytotoxic effects. For instance, eurycomalactone has shown significant in vitro anticancer activity against various human cancer cell lines, including cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells. researchgate.net It has also been reported to be active against murine lymphocytic leukemia (P388), epidermoid (KB), lung cancer (A-549), and breast cancer (MCF-7) cell lines. researchgate.net The table below summarizes the cytotoxic activity of the related compound, eurycomalactone.

Table 1: Cytotoxic Activity of Eurycomalactone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 1.60 ± 0.12 |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 |

Data sourced from in vitro studies on the related quassinoid, eurycomalactone. researchgate.net

Anti-malarial Activity Research in Parasitic Models

The traditional use of Eurycoma longifolia as a remedy for fever has led to extensive investigation into its anti-malarial properties. nih.gov Numerous studies have confirmed the potent antiplasmodial activity of extracts from the plant's roots against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net This activity is largely attributed to its quassinoid constituents, with compounds like eurycomanone (B114608) demonstrating significant inhibitory effects on parasite growth. researchgate.net

However, specific studies isolating this compound and evaluating its individual activity against Plasmodium falciparum or other parasitic models have not been prominently reported. Therefore, while this compound belongs to a class of compounds known for their anti-malarial potential, its specific contribution to this pharmacological effect remains to be elucidated through direct experimental investigation.

Anti-inflammatory Activity and Related Target Modulation Research

The most clearly defined biological activity of this compound is its anti-inflammatory potential. Research has specifically identified this compound as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses, including cytokines, chemokines, and adhesion molecules. Its inhibition is a key target for anti-inflammatory therapies.

In a study utilizing a stable cell line with an NF-κB-driven luciferase reporter gene (HEK-293/NF-κB-luc cells), this compound was shown to be a moderately potent inhibitor of NF-κB activation induced by tumor necrosis factor-alpha (TNF-α).

Table 2: Anti-inflammatory Activity of this compound

| Assay System | Target | Stimulant | IC50 (µM) |

| HEK-293/NF-κB-luc Cells | NF-κB | TNF-α | 3.8 |

Data demonstrates the concentration of this compound required to inhibit 50% of TNF-α-induced NF-κB activity.

This finding indicates that this compound can directly interfere with a key signaling pathway responsible for mediating inflammation.

Effects on Bone Mineralization and Osteogenic Differentiation in Model Systems

Androgen deficiency is a significant risk factor for osteoporosis in men, and compounds that can mitigate bone loss are of therapeutic interest. Certain constituents of Eurycoma longifolia, notably the major quassinoid eurycomanone, have been investigated for their potential benefits in bone health. nih.gov Studies have shown that eurycomanone can stimulate bone mineralization and promote the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells), potentially through the upregulation of the AKT/GSK-3β/β-catenin signaling pathway. nih.govnih.gov

Despite these findings for related compounds from the same plant source, there is currently a lack of scientific literature specifically investigating the effects of this compound on bone mineralization, osteoblast proliferation, or osteogenic differentiation in any experimental model system.

Research on Other Pharmacological Activities (e.g., Antimicrobial, Antioxidant) in Experimental Models

Extracts from Eurycoma longifolia have been evaluated for a variety of other pharmacological properties.

Antimicrobial Activity: Studies on various solvent extracts of E. longifolia roots and stems have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. nih.gov The plant extracts have also shown activity against some fungi. These antimicrobial effects are attributed to the complex mixture of phytochemicals present, including alkaloids and terpenoids. However, research isolating this compound to test its specific antimicrobial or antifungal activity has not been found.

Antioxidant Activity: The antioxidant potential of E. longifolia has also been reported, with hydroalcoholic extracts showing significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netresearchgate.net This activity is often linked to the presence of phenolic and flavonoid compounds in the extracts. To date, specific studies designed to measure the direct antioxidant or radical scavenging capacity of purified this compound are absent from the available literature.

Molecular and Cellular Mechanisms of Action

The primary molecular mechanism of action that has been specifically characterized for this compound is its role as an inhibitor of the NF-κB signaling pathway. By preventing the activation of this key transcription factor, this compound can suppress the downstream expression of pro-inflammatory genes, which explains its observed anti-inflammatory effects at the cellular level.

While not demonstrated specifically for this compound, the cytotoxic mechanisms of other E. longifolia quassinoids, such as eurycomanone and eurycomalactone, have been studied more extensively. These related compounds are understood to induce cancer cell death primarily through the induction of apoptosis. consensus.appconsensus.app This process involves the modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, the activation of caspases (key enzymes that execute apoptosis), and subsequent DNA fragmentation within the cancer cells. consensus.appnih.gov Furthermore, some quassinoids have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. consensus.app Given the structural similarities among quassinoids, it is plausible that this compound may share similar cytotoxic mechanisms, although this requires direct experimental verification. Another related compound, eurycomalactone, has also been suggested to act as a protein synthesis inhibitor, which could contribute to its biological effects. acs.org

Nuclear Factor-kappa B (NF-κB) Pathway Modulation Research

This compound is a C19 quassinoid that has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govacs.org The NF-κB transcription factor is a critical regulator of numerous genes involved in inflammatory responses and cell survival. nih.govnih.gov Its inhibition is a key mechanism for anti-inflammatory effects. nih.govacs.org

Research utilizing a stable cell line with an NF-κB-driven luciferase reporter gene demonstrated the inhibitory effects of various compounds isolated from Eurycoma longifolia. nih.gov In this assay, this compound was found to inhibit NF-κB activity with a specific half-maximal inhibitory concentration (IC50). nih.gov A bioguided isolation procedure of a methanol (B129727) extract from the roots of E. longifolia, which showed promising NF-κB inhibitory effects, led to the identification of this compound among other active quassinoids and alkaloids. nih.gov This suggests that the quassinoid structure is a key contributor to the observed bioactivity. acs.org The inhibition of the NF-κB pathway is considered a primary molecular mechanism that may explain the traditional use of E. longifolia root extracts against inflammation. acs.org

Table 1: NF-κB Inhibitory Activity of this compound

| Compound | Assay System | IC₅₀ (μM) | 95% Confidence Interval |

|---|---|---|---|

| This compound | HEK-293/NF-κB-luc cells | 3.8 | 3.2–4.5 |

Apoptosis Induction Mechanisms (e.g., Caspase Activation, p53 Upregulation, Bcl-2 Modulation, DNA Fragmentation)

Quassinoids closely related to this compound, such as eurycomalactone and eurycomanone, have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. consensus.appconsensus.app The mechanisms are multifaceted and involve the modulation of key proteins in the apoptotic cascade. consensus.appnih.gov

Caspase Activation : A hallmark of apoptosis is the activation of caspases, a family of protease enzymes. academicjournals.org Eurycomalactone has been observed to induce apoptosis through the activation of the pro-apoptotic caspase-3. nih.gov Another related quassinoid, longilactone, was found to activate caspase-7 and caspase-8, suggesting an induction of apoptosis via the extrinsic pathway. academicjournals.org

p53 Upregulation : The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. nih.govnih.gov Studies on eurycomanone demonstrated that its cytotoxic effects on liver cancer cells (HepG2) involved the up-regulation of p53. nih.govnih.gov This upregulation is a key trigger for the apoptotic process. nih.gov

Bcl-2 Family Modulation : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. nih.gov Eurycomanone has been shown to shift this balance towards apoptosis by increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2. nih.govnih.gov Similarly, eurycomalactone treatment reduces the levels of anti-apoptotic proteins Bcl-xL and survivin. nih.gov

DNA Fragmentation : A characteristic feature of late-stage apoptosis is the fragmentation of nuclear DNA. consensus.appnih.gov Treatment of cancer cells with extracts containing these quassinoids has been shown to cause DNA fragmentation, confirming the induction of apoptosis. consensus.appnih.gov

Table 2: Effects of Related Quassinoids on Apoptotic Markers

| Compound | Cell Line | Effect on p53 | Effect on Bcl-2 | Effect on Bax | Caspase Activation |

|---|---|---|---|---|---|

| Eurycomanone | HepG2 | Up-regulation | Down-regulation | Up-regulation | Not specified |

| Eurycomalactone | A549, Calu-1 | Not specified | Reduces Bcl-xL | Not specified | Activates Caspase-3 |

| Longilactone | MCF-7 | Not specified | No change | No change | Activates Caspase-7, -8 |

Protein Synthesis Inhibition Investigations

Research has indicated that the biological activity of related quassinoids may be linked to the inhibition of protein synthesis. acs.org A study on eurycomalactone revealed that it functions as a protein synthesis inhibitor. acs.org When tested for its ability to prevent the incorporation of fluorescently-labeled amino acids into newly synthesized proteins, eurycomalactone showed significant inhibition, although it appeared slightly less effective than the well-known protein synthesis inhibitor, cycloheximide. acs.org

Kinase Pathway Regulation Studies (e.g., AKT/GSK-3β/β-catenin Signaling)

This compound and related compounds have been shown to modulate critical kinase signaling pathways involved in cell growth and survival, particularly the AKT/GSK-3β/β-catenin pathway. nih.gov The high activation of the Protein Kinase B (AKT)/NF-κB signaling pathway is often associated with cancer cell survival and resistance to chemotherapy. nih.gov

Studies on eurycomalactone demonstrated that it exerts its anticancer effect in non-small cell lung cancer (NSCLC) cells by inhibiting this pathway. nih.gov Specifically, treatment with eurycomalactone suppressed the levels of phosphorylated AKT (at Ser473), a key step in its activation. nih.gov The inactivation of AKT, in turn, leads to the suppression of NF-κB, representing a crucial mechanism for the compound's pro-apoptotic activity. nih.gov Furthermore, pharmacological network analysis has suggested that compounds from Eurycoma longifolia, including eurycomalactone, target key genes within this pathway, such as AKT1 and Glycogen Synthase Kinase 3 Beta (GSK3B). researchgate.net GSK-3β is a downstream target of AKT and a critical component in the regulation of β-catenin, which is involved in gene transcription related to cell proliferation. nih.govnih.govfrontiersin.org

Table 3: Effect of Eurycomalactone on Kinase Pathway Components

| Compound | Target Protein | Observed Effect | Cell Line |

|---|---|---|---|

| Eurycomalactone | Phospho-AKT (Ser473) | Suppression/Reduction | A549, Calu-1 |

| Eurycomalactone | Phospho-NF-κB (Ser536) | Suppression/Reduction | A549, Calu-1 |

Steroid Biosynthesis Pathway Interactions Research

Pharmacological network analysis has indicated a potential interaction between quassinoids from Eurycoma longifolia, including the related compound eurycomalactone, and the steroid hormone biosynthesis pathway. researchgate.net This pathway is responsible for the production of all steroid hormones, including testosterone (B1683101), from cholesterol. nih.gov

The analysis identified that compounds such as eurycomalactone and eurycomanone target genes that are connected to the biological mechanisms of steroid hormone biosynthesis. researchgate.net This interaction is considered essential for the formation of testosterone. researchgate.net While direct enzymatic studies on this compound are limited, this network analysis suggests a plausible mechanism linking the compound to the regulation of steroidogenesis. This aligns with the traditional use of E. longifolia extracts, which are often consumed for effects related to testosterone levels. researchgate.net The major quassinoid, eurycomanone, has been shown to enhance testosterone steroidogenesis in rat testicular Leydig cells by inhibiting the aromatase enzyme, which converts testosterone to estrogen. researchgate.net

Modulation of Tumor Markers and Related Proteins

Research on quassinoids from Eurycoma longifolia has revealed their ability to modulate the expression of various tumor markers and proteins associated with cancer progression. nih.govnih.gov Studies on eurycomanone in A549 lung cancer cells showed a significant alteration in the expression of several tumor-related proteins following treatment. nih.gov

These modulated proteins include:

Heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP-A2/B1) : Often overexpressed in lung cancer.

Prohibitin (PHB) : A protein with roles in cell cycle control and apoptosis.

Annexin-1 (ANX-1) : Involved in cell signaling and proliferation.

Endoplasmic reticulum protein-28 (ERp28) : A protein related to cellular stress responses. nih.gov

In addition to these markers, eurycomalactone has been shown to decrease the levels of key anti-apoptotic proteins that are often overexpressed in tumors and contribute to chemoresistance, such as Bcl-xL and survivin, in NSCLC cells. nih.gov

In Vivo Preclinical Pharmacological Investigations in Animal Models

While specific in vivo pharmacological studies on this compound are not widely available, pharmacokinetic investigations on the major, structurally related quassinoid eurycomanone in rat models provide valuable preclinical data. researchgate.net These studies are crucial for understanding a compound's absorption, distribution, metabolism, and excretion within a living organism. biotestfacility.com

Following intravenous administration to rats, eurycomanone was readily detected in the plasma but was cleared relatively quickly. researchgate.net The compound exhibited a high volume of distribution, suggesting it is well-distributed into extravascular tissues. researchgate.net However, when administered orally, the plasma concentration was much lower, indicating poor oral bioavailability. researchgate.net A comparison of the area under the curve (AUC) after oral and intravenous administration revealed an absolute bioavailability of only 10.5%. researchgate.net This poor bioavailability may be due to low membrane permeability or a high first-pass metabolism effect. researchgate.net

Table 4: In Vivo Pharmacokinetic Parameters of Eurycomanone in Rats

| Pharmacokinetic Parameter | Value |

|---|---|

| Biological Half-life (t½) | 1.00 ± 0.26 h |

| Volume of Distribution (Vd) | 0.68 ± 0.30 L/kg |

| Clearance (CL) | 0.39 ± 0.08 L/h/kg |

| Absolute Oral Bioavailability | 10.5% |

| Tmax (Oral) | 4.40 ± 0.98 h |

| Cmax (Oral) | 0.33 ± 0.03 µg/mL |

Mentioned Compounds

Anti-proliferative Efficacy in Xenograft Models

Research into the anti-cancer properties of compounds derived from Eurycoma longifolia has extended to in vivo animal models, specifically utilizing xenografts to evaluate anti-proliferative efficacy. A study investigating the effects of a bioactive fraction of Eurycoma longifolia root methanolic extract, identified as TAF273, demonstrated significant anti-leukemic activity in a xenograft model. nih.gov In this model, BALB/c nude mice were subcutaneously injected with K-562 leukemic cells. nih.gov

Following the establishment of tumors, intraperitoneal administration of TAF273 at a concentration of 50 mg/kg resulted in a substantial inhibition of tumor growth. nih.gov Over a 16-day treatment period, the tumor size in mice treated with TAF273 was monitored and compared to a control group receiving only the vehicle. The results indicated that TAF273 suppressed tumor proliferation by 85% relative to the control group, a statistically significant outcome. nih.gov This finding highlights the potent in vivo anti-proliferative capabilities of constituents within the TAF273 fraction. nih.gov While eurycomanone is a major quassinoid in E. longifolia and has shown cytotoxic effects against various cancer cell lines in vitro, including MCF-7 (breast), HepG2 (liver), and HeLa (cervical), this particular study focused on the TAF273 fraction as a whole. nih.govnih.gov

Table 1: Effect of TAF273 on K-562 Xenograft Tumor Growth

| Treatment Group | Dosage | Duration of Treatment | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | 16 days | 0 |

| TAF273 | 50 mg/kg | 16 days | 85 |

Anti-inflammatory and Analgesic Effects in Animal Models

The potential of Eurycoma longifolia extracts to alleviate inflammation and pain has been substantiated through various animal models. The anti-inflammatory properties have been observed in studies using the carrageenan-induced paw edema model in rats and mice. researchgate.netmdpi.com In this model, the injection of carrageenan into the paw induces an inflammatory response, leading to swelling. mdpi.com An ethanolic extract of E. longifolia Jack (ELJ), particularly at a high dose, effectively prevented the formation of hind paw edema at all measured time points, with the most significant inhibition occurring one hour after the carrageenan injection. mdpi.com Similarly, a methanolic extract of E. longifolia roots demonstrated anti-inflammatory effects comparable to the standard drug diclofenac (B195802) in a carrageenan-induced edema test in mice. researchgate.netnih.gov

The analgesic, or pain-relieving, effects have been assessed using the acetic acid-induced writhing test and the hot plate test in mice. researchgate.netnih.gov The writhing test, which involves inducing abdominal constrictions with acetic acid, showed that the E. longifolia extract significantly decreased the number of writhes in a dose-dependent manner. researchgate.net In the hot plate test, which measures the response to heat-induced pain, the analgesic activity of a 400 mg/kg dose of the extract was found to be higher than that of aspirin. researchgate.netnih.gov Further mechanistic studies suggest that these effects are mediated through the inactivation of the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like cyclooxygenase-2 and inducible nitric oxide synthase. nih.gov

Table 2: Summary of Anti-inflammatory and Analgesic Studies of Eurycoma longifolia Extracts

| Animal Model | Type of Study | Key Findings |

| Carrageenan-Induced Paw Edema (Rats/Mice) | Anti-inflammatory | High dose of ethanolic extract effectively prevented edema formation. mdpi.com Methanolic extract showed effects comparable to diclofenac. researchgate.netnih.gov |

| Acetic Acid-Induced Writhing (Mice) | Analgesic | Methanolic extract showed a significant dose-dependent reduction in writhing. researchgate.net |

| Hot Plate Test (Mice) | Analgesic | 400 mg/kg of methanolic extract exhibited higher analgesic activity than aspirin. researchgate.netnih.gov |

Bone Formation and Osteoporosis Research in Animal Models

Investigations using androgen-deficient osteoporosis rat models have provided evidence for the bone-protective effects of quassinoid-rich extracts from Eurycoma longifolia. researchgate.net Male osteoporosis is often linked to testosterone deficiency, and orchidectomized (ORX) rats are a common model to simulate this condition. researchgate.netnih.gov In a study evaluating a quassinoid-rich E. longifolia extract, supplementation was found to mitigate the degenerative changes in trabecular bone structure caused by androgen deficiency. researchgate.net

The treated groups showed improvements in several bone histomorphometric indices compared to the untreated orchidectomized rats. Specifically, there was a notable enhancement in bone volume, an increase in trabecular number, and a decrease in trabecular separation. researchgate.net Furthermore, the extract led to a reduction in the percentage of osteoclasts (cells that resorb bone) and an increase in the percentage of osteoblasts (cells that form new bone) on the bone surface. researchgate.net Dynamic histomorphometry revealed a significant decrease in the single-labeled surface and a significant increase in the double-labeled surface, indicating increased bone formation activity. researchgate.net These skeletal benefits were accompanied by a marginal but significant increase in serum testosterone levels in the treated groups. researchgate.net Another study highlighted that eurycomanone, a major quassinoid, demonstrated the strongest activity in promoting bone formation among several compounds isolated from E. longifolia. nih.gov

Table 3: Effects of Quassinoid-Rich E. longifolia Extract on Bone Histomorphometry in Androgen-Deficient Rats

| Parameter | Effect of Extract Supplementation |

| Bone Volume | Improved |

| Trabecular Number | Improved |

| Trabecular Separation | Improved |

| Osteoclast Surface (%) | Reduced |

| Osteoblast Surface (%) | Increased |

| Serum Testosterone | Marginally Increased |

Antiestrogenic Effects in Animal Models

The antiestrogenic potential of compounds from Eurycoma longifolia has been demonstrated in animal models. Eurycomanone, a prominent quassinoid constituent, has been specifically implicated in these effects. caldic.comresearchgate.net One study investigated the activity of eurycomanone against the effects of 17alpha-ethynylestradiol, a synthetic estrogen, in immature female rats. The results showed that eurycomanone exhibited antiestrogenic activity by counteracting the uterotrophic effects (increase in uterine weight) induced by the synthetic estrogen. caldic.com

Furthermore, a standardized quassinoid-rich extract of E. longifolia, TAF 273, was studied for its ameliorative effects on reproductive disorders induced by testosterone administration in female rats. researchgate.net Chronic testosterone administration can lead to an irregular estrous cycle and the development of cystic follicles in the ovaries. Treatment with the E. longifolia extract was associated with a reduction in the number of animals exhibiting irregular estrous cycles and less morphological damage to the follicles. researchgate.net These findings suggest that the extract possesses anti-estrogenic properties that can help normalize reproductive functions disrupted by hormonal imbalances. researchgate.net The ability of E. longifolia to potentially inhibit the aromatase enzyme, which converts testosterone to estrogen, has also been suggested as a mechanism for its testosterone-boosting and anti-estrogenic effects. mdpi.com

Impact on Sperm Parameters and Testosterone Levels in Animal Models

Numerous studies utilizing male rat models have consistently shown that extracts of Eurycoma longifolia can positively influence male reproductive health by enhancing sperm quality and elevating testosterone levels. nih.govresearchgate.netnih.gov Oral administration of a standardized methanol extract of E. longifolia to male Sprague-Dawley rats for 48 consecutive days resulted in a significant, dose-dependent increase in sperm concentration. nih.govresearchgate.net At doses of 50, 100, and 200 mg/kg, sperm counts increased by 78.9%, 94.3%, and 99.2%, respectively, compared to the control group. nih.gov

In addition to increasing sperm count, the extract also improved sperm motility and morphology. nih.govnih.gov In a model where infertility was induced, the E. longifolia extract was able to significantly reverse the low sperm count, poor motility, and abnormal morphology of spermatozoa. nih.gov These improvements in sperm parameters were correlated with a significant increase in plasma testosterone levels, particularly at the 200 mg/kg dose. nih.govresearchgate.net Further analysis revealed that eurycomanone was detected in the rat testis homogenates, suggesting it may play an active role in steroidogenesis (the production of steroid hormones like testosterone) and spermatogenesis, thereby enhancing germ cell proliferation and leading to increased spermatozoa production. nih.govresearchgate.net Another study found that an aqueous extract of E. longifolia not only increased testosterone concentration by 30.2% but also significantly improved sperm concentration, total and progressive motility, and vitality in rats. nih.gov

Table 4: Effect of Standardized E. longifolia Methanol Extract on Sperm Count in Male Rats

| Treatment Group | Dose (mg/kg) | Increase in Sperm Count (%) |

| Control | - | 0 |

| Extract | 50 | 78.9 |

| Extract | 100 | 94.3 |

| Extract | 200 | 99.2 |

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Eurycolactone E Analogues and Derivatives

While specific synthetic campaigns focusing exclusively on this compound are not extensively documented, the general strategies for creating derivatives of structurally similar quassinoids are well-established and provide a clear blueprint for analog development. researchgate.netnih.gov The chemical modification of naturally occurring quassinoids, often referred to as semi-synthesis, is a common approach due to the complexity of the core structure, which makes total synthesis challenging. researchgate.netnih.gov

A prevalent strategy involves the modification of the C15 side chain, which has been identified as a key determinant of pharmacological activity. nih.gov A representative semi-synthetic route to generate novel C15-modified quassinoid analogs often begins with a readily available quassinoid like bruceine A. nih.gov The process can be summarized in the following steps:

Protection: The highly reactive C3 hydroxyl group is protected, often with a tert-butyldimethylsilyl (TBS) ether, to prevent it from interfering with subsequent reactions. nih.gov

Saponification: The ester group located at the C15 position is selectively hydrolyzed (saponified) to yield a C15 alcohol. This step is crucial as it provides a reactive handle for introducing new functionalities. nih.gov

Esterification/Coupling: The C15 alcohol is then esterified with a variety of carboxylic acids or coupled with other moieties to introduce novel side chains. This allows for systematic variation of the side chain's properties, such as its size, lipophilicity, and electronic character.

Deprotection: The protecting group on the C3 hydroxyl is removed to yield the final analog.

This modular approach enables the parallel synthesis of a library of derivatives, allowing for a systematic exploration of the SAR at the C15 position. rsc.org Besides esterification, other chemical modifications on the quassinoid skeleton have been explored, including the conversion of glycosides to their corresponding aglycones, to produce potentially active compounds from inactive precursors. researchgate.net

| Step | Description | Purpose | Example Reagent(s) |

|---|---|---|---|

| 1. Protection | Addition of a protecting group to a reactive functional group not intended for modification. | To prevent side reactions at the C3 hydroxyl group. | tert-Butyldimethylsilyl (TBS) ether |

| 2. Saponification | Hydrolysis of the C15 ester to form an alcohol. | To create a site for introducing new side chains. | Potassium methoxide (B1231860) in methanol (B129727) |

| 3. Esterification | Reaction of the C15 alcohol with a carboxylic acid or its derivative. | To introduce diverse side chains for SAR studies. | Various carboxylic acids |

| 4. Deprotection | Removal of the protecting group. | To restore the original functionality at the C3 position. | HF/pyridine |

Elucidation of Critical Structural Features for Biological Activity

SAR studies on a wide range of quassinoids have revealed several structural motifs that are crucial for their potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net Although each activity may have unique requirements, a general consensus has emerged regarding the key pharmacophoric features of the quassinoid skeleton.

The integrity of the A, B, C, and D rings is generally considered essential. Modifications within the C and D rings often lead to a complete loss of cytotoxicity. mdpi.com Key features for activity include:

Ring A Functionality : The presence of a diosphenol moiety (an enone with a hydroxyl group) or an α,β-unsaturated ketone system in the A-ring is frequently linked to potent activity. researchgate.net Specifically, double bonds in the A-ring are considered important for the inactivation of ribosomes. researchgate.net

Oxymethylene Bridge : An oxymethylene bridge, typically between C-8 and C-11 or C-8 and C-13, is a critical structural feature for the antimalarial and cytotoxic activities of many potent quassinoids. researchgate.net

Lactone D-Ring : The δ-lactone in the D-ring is another vital component. The presence of an unsaturated lactone is often required for antimalarial activity. researchgate.net

C15 Side Chain : As mentioned, the ester side chain at C-15 plays a paramount role. The nature of this side chain significantly influences both the potency and selectivity of the compound's biological effects, such as antitrypanosomal activity. nih.govresearchgate.net

Hydroxylation Pattern : The presence and stereochemistry of hydroxyl groups at various positions (e.g., C-1, C-11, C-12) can modulate activity. For instance, free hydroxyl groups at C-11 and C-12 have been associated with anti-inflammatory properties. researchgate.net

| Structural Feature | Location | Importance for Biological Activity |

|---|---|---|

| α,β-Unsaturated Ketone / Diosphenol | Ring A | Crucial for cytotoxicity and antitrypanosomal activity. researchgate.net |

| Oxymethylene Bridge | Between C-8 and C-11/C-13 | Important for potent antimalarial and cytotoxic effects. researchgate.net |

| Unsaturated δ-Lactone | Ring D | Often required for antimalarial and ribosome-inactivating properties. researchgate.net |

| Ester Side Chain | C-15 | A key determinant of overall potency and selectivity. nih.govresearchgate.net |

| Hydroxyl Groups | Various (e.g., C-11, C-12) | Modulates activity and can be essential for specific effects like anti-inflammatory action. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Quassinoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and providing insights into their mechanism of action. nih.govsciepub.com While specific QSAR models for this compound are not prominent in the literature, the methodology has been widely applied to various classes of cytotoxic compounds, and these principles are directly applicable to quassinoids. researchgate.netnih.gov

A typical QSAR study involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is often divided into a "training set" for building the model and a "test set" for validating its predictive power. sciepub.commdpi.com

Descriptor Calculation : A wide range of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and steric or 3D properties (e.g., molecular volume). mdpi.com

Model Generation : Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. sciepub.com

Model Validation : The model's robustness and predictive ability are rigorously assessed using statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using the model to predict the activity of the external test set compounds. nih.govsciepub.com

For complex molecules like quassinoids, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) are particularly powerful. mdpi.com CoMFA aligns the molecules in the dataset and calculates their steric and electrostatic fields at thousands of points on a 3D grid. The resulting model generates contour maps that visualize regions where steric bulk or specific electronic charges are predicted to increase or decrease biological activity, providing direct visual cues for rational drug design. nih.govmdpi.com Such analyses can identify the key steric and electronic features that are critical for the cytotoxic activity of a chemical series. researchgate.net

| Component | Description | Examples |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | IC₅₀, pIC₅₀ (-logIC₅₀) |

| Independent Variables (Descriptors) | Numerical representations of molecular structure and properties. | Physicochemical: logP, Molar Volume Electronic: Dipole moment, Partial charges 3D/Steric: CoMFA fields, Molecular surface area |

| Statistical Methods | Algorithms used to create the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) |

| Validation Metrics | Statistical measures of the model's quality and predictive power. | R² (Goodness-of-fit), Q² (Internal predictivity), R²pred (External predictivity) |

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein openaccessjournals.comresearchgate.net. By simulating these interactions, researchers can identify potential binding sites and estimate the strength of the interaction, thereby predicting therapeutic potential openaccessjournals.comnih.gov.

Studies have investigated the docking of Eurycolactone E against various protein targets. For instance, this compound, along with Eurycolactone F, has been docked against targets such as CASP-3, CASP-8, PTEN, HAX-1, and P27 researchgate.net. The molecular docking results visualized in three-dimensional (3D) and two-dimensional (2D) formats demonstrated that these compounds successfully bind to the active sites of the proteins researchgate.net. The 2D visualizations specifically highlighted the nature of protein-ligand interactions, indicating the presence of hydrogen bonds (represented by green circles) and hydrophobic interactions (represented by pink or purple circles) researchgate.net. These findings suggest that this compound possesses the structural characteristics to engage with biological targets through specific binding interactions. Generally, compounds derived from Eurycoma longifolia, including this compound, have shown good binding affinity against various target proteins ugm.ac.idimist.ma.

Table 1: Molecular Docking Targets and Observed Interactions for this compound

| Target Protein | Interaction Types Observed |

| CASP-3 | Hydrogen Bonds, Hydrophobic Interactions |

| CASP-8 | Hydrogen Bonds, Hydrophobic Interactions |

| PTEN | Hydrogen Bonds, Hydrophobic Interactions |

| HAX-1 | Hydrogen Bonds, Hydrophobic Interactions |

| P27 | Hydrogen Bonds, Hydrophobic Interactions |

Note: Interactions are based on visual representations in 2D docking studies researchgate.net.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While specific MD simulation data for this compound's complex stability with its identified targets is not extensively detailed in the provided literature, the general application of MD simulations in drug discovery involves evaluating the stability of ligand-protein complexes ugm.ac.idundip.ac.idnih.gov. For example, melianone, another compound from Eurycoma longifolia, was analyzed using detailed molecular dynamics studies to establish the stability of its ligand-enzyme complex imist.ma. Such simulations typically involve calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability and conformational changes of the complex undip.ac.idnih.gov. The stability of a docked pose is crucial for its reliability as a potential therapeutic agent, and MD simulations are a standard tool for this evaluation nih.gov.

In Silico Analysis for Lead Compound Identification

In silico analysis encompasses a range of computational methods used to identify and prioritize potential drug candidates from large chemical libraries or natural product extracts nih.govnih.gov. These methods are crucial for the early stages of drug discovery, helping to filter compounds that are more likely to possess desirable pharmacological properties.

Virtual screening (VS) is a primary in silico technique for hit identification, where large databases of compounds are computationally screened against a target to identify molecules with high binding affinity nih.govnih.govnih.gov. Following virtual screening, further in silico analyses are performed to assess the "drug-likeness" of identified compounds ugm.ac.idimist.manih.govnih.gov. This often involves evaluating physicochemical properties such as molecular weight, lipophilicity, and hydrogen bonding capacity, frequently guided by established rules like Lipinski's Rule of 5 nih.gov. Additionally, predictions of pharmacokinetic profiles (absorption, distribution, metabolism, excretion) are performed to assess a compound's potential behavior in a biological system ugm.ac.idimist.ma. In silico toxicity prediction is also a component of lead identification, helping to flag compounds with potential undesirable effects early in the discovery process rjpbcs.com. These integrated in silico approaches provide a comprehensive strategy for identifying promising lead compounds like this compound from complex natural sources.

Compound Names Mentioned:

this compound

Eurycolactone F

Melianone

Pasakbumin B

Eurycomanol

Niloticin

Canthin-6-one

n-Pentyl beta-carboline-1-propionate

Picrasidine L

Picrasidine O

beta-Carboline-1-propionic acid

Eurycomaoside

7-Methoxy-beta-Carboline 1-propionic acid

9-Methoxycanthin-6-one (B140682)

10-Methoxycanthin-6-one

Methyl beta -Carboline-1-carboxylate

Picrasidine Q

14,15beta-. Dihydroxyklaineanone

6alpha-Hydroxythis compound

6alpha-Hydroxyeurycomalactone

7alpha-. Hydroxyeurycomalactone

Ailanquassin A

Eurycomalide A

Eurycomalactone A

9-6-Meoxycolactone 3-N- oxide

Longilene peroxide

Future Research Directions and Translational Perspectives

Investigation of Novel Biological Activities and Targets for Eurycolactone E

Further exploration into the biological activities of this compound is crucial for uncovering its full therapeutic potential. While related compounds, such as eurycomalactone (B1215533) and eurycomanone (B114608), have demonstrated promising cytotoxic effects against various cancer cell lines and anti-inflammatory properties, specific, detailed findings for this compound itself warrant deeper investigation.

Current research indicates that quassinoids, including this compound, possess cytotoxic properties. For instance, eurycomalactone has shown potent activity against multiple cancer cell lines, with reported IC50 values in the sub-micromolar range, comparable to established chemotherapeutic agents like doxorubicin (B1662922) chemfaces.com. This compound has also been indicated to have activity against certain targets, with one study comparing its potency to eurycomalactone, suggesting an IC50 of 0.5 µM for this compound versus 3.8 µM for eurycomalactone against an unspecified target jst.go.jp. These findings highlight this compound's potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What established methods are used for isolating Eurycolactone E from natural sources, and how can their efficiency be quantitatively compared?

- Methodological Answer : this compound is typically isolated via ethanolic extraction of Eurycoma longifolia roots, followed by chromatographic purification (e.g., column chromatography or HPLC). Efficiency can be evaluated by comparing yield percentages, purity (assessed via HPLC or NMR), and time-to-isolation across methods. Researchers should cross-reference spectral data (e.g., NMR, MS) with literature to confirm compound identity . For reproducibility, detailed protocols must include solvent ratios, temperature, and instrumentation specifications, as emphasized in experimental reporting standards .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral markers confirm its identity?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (e.g., H, C, COSY, HSQC) are critical. Key markers include characteristic quassinoid diterpenoid signals in NMR (e.g., methylene protons at δ 1.5–2.5 ppm) and molecular ion peaks in MS matching the theoretical mass (CHO, m/z 358.18). Cross-validation with published spectral databases and synthetic analogs is essential to avoid misidentification .

Q. How should dose-response experiments be designed to determine the IC of this compound in anticancer assays?

- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) across triplicate wells in cell viability assays (e.g., MTT or ATP-based assays). Include positive controls (e.g., doxorubicin) and vehicle controls. Data normalization and nonlinear regression analysis (e.g., GraphPad Prism) are required to calculate IC. Ensure cell line-specific growth conditions are standardized to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, compound purity, or assay protocols. Conduct a meta-analysis comparing experimental variables (e.g., serum concentration in cell culture, incubation time) and validate findings using orthogonal assays (e.g., apoptosis vs. proliferation endpoints). Purity must be confirmed via HPLC (>95%) and quantified using calibration curves. Cross-referencing with studies using synthetic this compound can isolate natural extract confounding factors .

Q. What orthogonal analytical approaches address discrepancies in physicochemical properties between synthetic and natural this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration), differential scanning calorimetry (melting point comparison), and chiral chromatography to assess stereochemical purity. Synthetic batches should match natural isolates in H/C NMR chemical shifts and optical rotation values. Discrepancies in solubility or stability may require computational modeling (e.g., molecular dynamics simulations) to probe conformational differences .

Q. What in silico strategies predict this compound’s interaction mechanisms with molecular targets, and how are these models validated?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to targets like NF-κB or topoisomerases. Validate predictions via surface plasmon resonance (SPR) for binding kinetics and site-directed mutagenesis of predicted interaction residues. Discrepancies between in silico and wet-lab data may indicate allosteric binding sites or solvent effects, necessitating free-energy perturbation (FEP) calculations .

Methodological Considerations for Data Reporting

- Experimental Reproducibility : Follow Beilstein Journal guidelines: report full synthetic pathways, spectral acquisition parameters, and statistical analyses (e.g., error bars, p-values). Supplementary materials should include raw chromatograms and spectral datasets .

- Literature Cross-Referencing : Use platforms like SciFinder or Reaxys to compare bioactivity data, ensuring citations align with original studies (e.g., antimicrobial assays in Candida models vs. bacterial systems) .

- Ethical and Safety Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly regarding cytotoxicity testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.